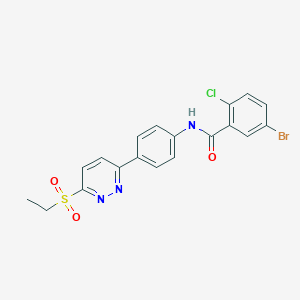

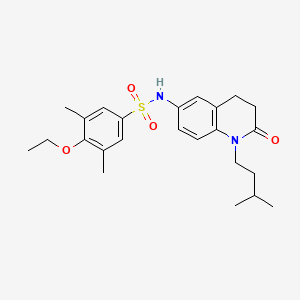

![molecular formula C17H11F6N3O B2503745 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 478042-61-4](/img/structure/B2503745.png)

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

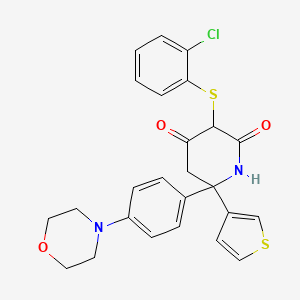

The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This benzimidazole core is substituted with trifluoromethyl groups and an acetamide group .

Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings. The trifluoromethyl groups are electron-withdrawing, which may influence the reactivity of the molecule .Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl groups are likely to increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications

Synthesis and Characterization

- Green Synthesis and Antibacterial Activity : A study highlighted the green synthesis of N-substituted phenyl acetamide benzimidazole derivatives, noting significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by a derivative, indicating the potential of such compounds in addressing antibiotic resistance (Chaudhari et al., 2020).

- NMR Study for Novel Derivatives : Another research focused on the NMR characterization of a novel oxadiazole derivative containing a benzimidazole moiety, showcasing the importance of structural analysis in understanding the properties and potential applications of such compounds (Li Ying-jun, 2012).

- Cycloaddition Reactions : Investigations into the cycloaddition reactions of 2-acylmethyl-1H-benzimidazoles have led to the formation of novel compounds with potential for further application in medicinal chemistry and material science (Dzvinchuk & Lozinskii, 2007, 2008).

Biological Activities and Potential Applications

- Antitumor Activities : Research has been conducted on the synthesis and evaluation of novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents, highlighting the diverse biological activities and applications of benzimidazole derivatives (Sawant & Kawade, 2011).

- FXR Agonists for Lipid Lowering : The optimization of benzimidazole-based farnesoid X receptor (FXR) agonists was reported, with compounds showing potent lipid-lowering activity, underscoring the therapeutic potential of such structures in metabolic diseases (Richter et al., 2011).

- Anti-Inflammatory Activity : Several studies have synthesized and characterized benzimidazole derivatives, testing them for anti-inflammatory activity, thereby indicating their potential in the development of new anti-inflammatory agents (Bhor & Sable, 2022).

Mechanism of Action

Target of Action

Benzimidazoles and benzodiazoles are known to interact with a variety of biological targets. For instance, imidazole, a similar compound, is a core component of many important biological structures such as histidine, purine, histamine, and DNA .

Mode of Action

The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

These compounds can affect a variety of biochemical pathways. For example, some benzimidazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of these compounds depend on their specific targets and mode of action. For example, some benzimidazoles have been found to have antiviral activity, indicating that they can inhibit viral replication .

Future Directions

properties

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N3O/c18-16(19,20)10-5-1-2-6-11(10)24-14(27)9-26-13-8-4-3-7-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGTXIAXOUCXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)